Isoquinoline, 1-methoxy-

Description

Contextualizing 1-Methoxyisoquinoline within the Broader Isoquinoline (B145761) Alkaloid Family

Isoquinoline alkaloids are a large and structurally diverse group of natural products derived chemically from the parent compound isoquinoline. wikipedia.orgwikipedia.org Isoquinoline itself is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This core structure is the foundation for over 2,500 known alkaloids, making them one of the largest groups of such compounds. wikipedia.org

These alkaloids are predominantly found in the plant kingdom, particularly in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae. wikipedia.org The biosynthetic pathways for these natural products typically originate from the aromatic amino acid tyrosine. wikipedia.orggenome.jp Famous examples from this family include morphine and codeine, found in the opium poppy (Papaver somniferum), and the antimicrobial agent berberine (B55584), present in plants like the common barberry (Berberis vulgaris). wikipedia.org

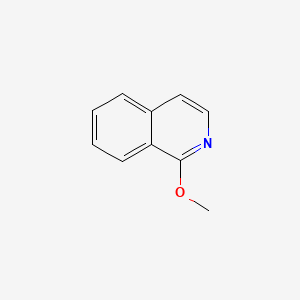

The isoquinoline alkaloid family is further categorized based on chemical structure. The most common types include benzylisoquinolines and aporphines. wikipedia.org While many isoquinoline alkaloids are complex molecules isolated from natural sources, 1-methoxyisoquinoline is a simpler, synthetically produced derivative. nih.govpublish.csiro.au It features the fundamental isoquinoline bicyclic system with a methoxy (B1213986) group (-OCH₃) attached at the C-1 position. nih.gov This substitution significantly influences the compound's electronic properties and reactivity, making it a valuable building block in synthetic chemistry for accessing more complex molecules that may not be readily available from natural sources. publish.csiro.au

Significance of Isoquinoline Core in Drug Discovery and Development

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term describes a molecular structure that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. The structural rigidity and potential for diverse functionalization of the isoquinoline core make it an ideal template for designing new drugs. nih.govresearchgate.net

Derivatives containing the isoquinoline scaffold have been developed into therapeutic agents for a broad spectrum of diseases. nih.gov The inherent bioactivity of this structural motif has driven intense interest from synthetic organic and medicinal chemists in developing efficient methods for its construction and modification. nih.govrsc.org The pharmacological activities associated with the isoquinoline core are extensive and well-documented, underscoring its importance in modern drug development. nih.govnih.gov

Table 1: Selected Pharmacological Activities of Isoquinoline-Based Compounds | Pharmacological Activity | Description | References | | :--- | :--- | :--- | | Anticancer | Compounds show potential in inhibiting the growth and proliferation of cancer cells. nih.govnih.gov | | Antimicrobial / Antibacterial | Effective against various bacterial strains. nih.govchemimpex.com | | Anti-inflammatory | Capable of reducing inflammation, a key process in many diseases. nih.govlookchem.com | | Antiviral | Certain derivatives have shown activity against viruses. orientjchem.org | | Analgesic | Ability to alleviate pain, with morphine being a primary example. genome.jplookchem.com | | Neuroprotective | Can protect neurons from damage, relevant for neurodegenerative diseases. rsc.org | | Cardioprotective | Shows protective effects on the heart and cardiovascular system. rsc.org |

At least 38 drugs based on the isoquinoline structure are in clinical use or trials, targeting conditions from cancer and infections to cardiovascular and nervous system disorders. nih.gov This success solidifies the isoquinoline ring's role as a cornerstone in the discovery of new and effective medicines. nih.gov

Research Trajectory of 1-Methoxyisoquinoline: Historical Perspectives and Modern Advancements

Research into isoquinoline derivatives has a long history, with foundational synthesis methods like the Bischler–Napieralski and Pictet–Spengler reactions being developed to construct the core isoquinoline ring system. wikipedia.org While early research in the mid-20th century explored various substituted isoquinolines, such as 8-Nitro-7-methoxyisoquinoline in 1953, the focus on 1-methoxyisoquinoline as a specific entity has become more prominent in recent decades. acs.org

Historically, simple isoquinoline derivatives were studied for their basic chemical properties. Modern advancements, however, have repositioned 1-methoxyisoquinoline as a key intermediate and building block in organic synthesis. Its utility is demonstrated in the synthesis of more complex, functionalized molecules for medicinal chemistry research. For instance, a convenient synthesis for 1-methoxyisoquinoline-3,4-diamine was developed to prepare imidazo[4,5-c]isoquinoline systems, which are another class of heterocyclic compounds with biological potential. publish.csiro.au

The methoxy group at the C-1 position is an important feature; it is an electron-donating group that can stabilize the aromatic system and influence the molecule's reactivity in subsequent chemical transformations. This makes 1-methoxyisoquinoline a versatile precursor for creating a library of derivative compounds. Research has shown its use in the synthesis of compounds like 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, a complex molecule that was a candidate for clinical development. acs.org In this synthesis, the 1-methoxyisoquinoline portion of the molecule is constructed via a multi-step process, highlighting its role as a structural component in larger, biologically active agents. Furthermore, it has been used as a scaffold for developing potent tubulin inhibitors for potential cancer therapy. chemrxiv.org

The contemporary research focus is on leveraging 1-methoxyisoquinoline's chemical properties for the efficient construction of novel compounds with potential therapeutic applications. publish.csiro.auacs.org

Table 2: Chemical Properties of 1-Methoxyisoquinoline

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-methoxyisoquinoline | nih.gov |

| CAS Number | 23724-93-8 | nih.gov |

| Molecular Formula | C₁₀H₉NO | nih.gov |

| Molecular Weight | 159.18 g/mol | nih.gov |

| Monoisotopic Mass | 159.068413911 Da | nih.gov |

| XLogP3 | 2.6 | nih.gov |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1-Benzylisoquinoline (B1618099) |

| 1-Chloro-6-Methoxy-Isoquinoline |

| 1-methoxyisoquinoline |

| 1-methoxyisoquinoline-3,4-diamine |

| 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide |

| 8-Nitro-7-methoxyisoquinoline |

| Berberine |

| Codeine |

| imidazo[4,5-c]isoquinoline |

| Isoquinoline |

| Morphine |

| Pyridine |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWHVAFMAIDVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178401 | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23724-93-8 | |

| Record name | 1-Methoxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023724938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9JM4DZ962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Methoxyisoquinoline and Its Derivatives

Established Synthetic Pathways to the Isoquinoline (B145761) Scaffold

The construction of the core isoquinoline ring system can be achieved through several well-established cyclization reactions. These methods typically involve the formation of a new six-membered nitrogen-containing ring fused to a benzene (B151609) ring.

Bischler-Napieralski Reaction and its Variants

First reported in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. wikipedia.org It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates, typically promoted by a dehydrating agent under acidic conditions. wikipedia.orgnumberanalytics.com The reaction proceeds via cyclization to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.org

Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The choice of reagent can be critical, especially for substrates lacking electron-donating groups on the aromatic ring, where harsher conditions like P₂O₅ in refluxing POCl₃ are often most effective. nih.gov The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. wikipedia.org One of the main side reactions is the formation of styrene (B11656) derivatives through a retro-Ritter type reaction. nih.gov

A key variant is the Pictet-Gams reaction , which utilizes a β-hydroxy-β-phenethylamide as the starting material. This modification allows for the direct formation of the isoquinoline ring through dehydration and cyclization in a single step, bypassing the need for a separate oxidation step. wikipedia.orgquimicaorganica.org

Table 1: Comparison of Bischler-Napieralski Reaction Conditions

| Starting Material | Reagent(s) | Conditions | Product | Key Features |

| β-Arylethylamide | POCl₃, P₂O₅, PPA, Tf₂O | Refluxing, acidic | 3,4-Dihydroisoquinoline | Widely applicable; requires subsequent oxidation. wikipedia.orgorganic-chemistry.orgnih.gov |

| β-Arylethylcarbamate | Tf₂O, PPA | Acidic | 3,4-Dihydroisoquinoline | Alternative to amides. wikipedia.org |

| β-Hydroxy-β-phenethylamide | POCl₃, P₂O₅ | Strongly dehydrating | Isoquinoline | Direct formation of the aromatic ring (Pictet-Gams). wikipedia.orgquimicaorganica.org |

| Electron-poor β-arylethylamide | P₂O₅ in refluxing POCl₃ | High temperature | 3,4-Dihydroisoquinoline | Effective for less reactive substrates. nih.gov |

Pictet-Spengler Reaction and its Modifications

The Pictet-Spengler reaction, discovered in 1911, is another fundamental method for constructing isoquinoline frameworks, specifically tetrahydroisoquinolines. mdpi.comresearchgate.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. mdpi.com The driving force for the cyclization is the formation of an electrophilic iminium ion. wikipedia.org

Traditional conditions employ strong acids like hydrochloric acid or sulfuric acid with heating. wikipedia.org However, numerous modifications have been developed to improve yields and expand the substrate scope, including the use of milder Brønsted acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH), or Lewis acids. researchgate.netbeilstein-journals.org The reaction has been successfully applied in asymmetric synthesis by employing chiral auxiliaries or catalysts to produce enantiomerically enriched tetrahydroisoquinolines. mdpi.comclockss.org

A notable modification is the Schlittler-Müller reaction , which uses a benzylamine (B48309) and a glyoxal (B1671930) acetal (B89532) to produce 1-substituted isoquinolines after oxidation of the initial tetrahydroisoquinoline product. wikipedia.orgacs.org

Table 2: Overview of Pictet-Spengler Reaction and Modifications

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| β-Arylethylamine + Aldehyde/Ketone | Strong acid (HCl, H₂SO₄), heat | Tetrahydroisoquinoline | Classic method. mdpi.comwikipedia.org |

| β-Arylethylamine + Aldehyde/Ketone | Milder acids (TFA, p-TsOH) | Tetrahydroisoquinoline | Improved conditions, broader applicability. researchgate.netbeilstein-journals.org |

| Benzylamine + Glyoxal acetal | Acidic | 1-Substituted Tetrahydroisoquinoline | Schlittler-Müller modification. wikipedia.orgacs.org |

| β-Arylethylamine + Chiral aldehyde | Acidic | Chiral Tetrahydroisoquinoline | Asymmetric synthesis. clockss.org |

Other Cyclization Reactions in Isoquinoline Synthesis

Beyond the two major named reactions, several other cyclization strategies are employed for the synthesis of the isoquinoline core.

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal. organicreactions.orgwikipedia.orgthermofisher.com This method provides a direct route to isoquinolines, although yields can be variable. organicreactions.org Modifications, such as using benzylamines and glyoxal semiacetal (the Schlittler-Müller modification also applies here), have been developed to improve the reaction's utility. wikipedia.orgacs.org

Transition metal-catalyzed cyclizations have emerged as powerful tools for isoquinoline synthesis. These methods often involve C-H activation and annulation reactions. For instance, rhodium-catalyzed reactions of imine derivatives with acetylene (B1199291) surrogates can provide 3,4-unsubstituted isoquinolines. nih.gov Nickel-catalyzed [2+2+2] cycloadditions of diynes and pyridynes also offer a novel route to isoquinoline derivatives. rsc.org These methods benefit from often milder reaction conditions and a broad substrate scope. bohrium.comresearchgate.net

Aza-electrocyclization reactions provide another modern approach. For example, the thermal 6π-electrocyclization of 1-azatriene systems can lead to the formation of the isoquinoline ring. rsc.orgjst.go.jp This strategy is particularly useful for synthesizing substituted isoquinolines and has been applied in the total synthesis of natural products. rsc.org Another variant involves the 6π-electrocyclization of N-H imine intermediates generated from α-azido carbonyl compounds. organic-chemistry.org

Targeted Synthesis of 1-Methoxyisoquinoline

The introduction of a methoxy (B1213986) group at the C1 position of the isoquinoline ring requires specific synthetic strategies, either by incorporating the functionality during the ring-forming step or by functionalizing a pre-formed isoquinoline core.

Specific Synthetic Routes to Introduce the 1-Methoxy Group

A common strategy for synthesizing 1-methoxyisoquinoline involves the nucleophilic substitution of a suitable leaving group at the C1 position. The synthesis of 1-chloroisoquinoline , often prepared from isoquinoline N-oxide and a chlorinating agent like POCl₃, provides a key intermediate. chemicalbook.com This 1-chloro derivative can then undergo nucleophilic substitution with sodium methoxide (B1231860) to yield 1-methoxyisoquinoline.

Another prevalent method is the O-methylation of isoquinolin-1(2H)-one . Isoquinolin-1(2H)-ones can be synthesized through various routes, including the oxidation of 3,4-dihydroisoquinolines or directly from isoquinoline itself under harsh conditions (e.g., NaOH/KOH at 240°C). thieme-connect.de The resulting isoquinolin-1(2H)-one exists in tautomeric equilibrium with 1-hydroxyisoquinoline (B23206) and can be O-methylated using reagents like methyl iodide or dimethyl sulfate (B86663) to afford 1-methoxyisoquinoline. rsc.org

Direct C-H functionalization offers a more atom-economical approach. Regioselective metalation of an alkoxy-substituted isoquinoline at the C1 position using a strong base, such as a Knochel-Hauser base (TMPMgCl·LiCl), followed by quenching with an electrophile, can be used to introduce various substituents. d-nb.infobeilstein-journals.org While direct methylation can be challenging, this approach is valuable for installing other functional groups that can be precursors to the methoxy group.

Photocyclization Approaches for 1-Methoxy-2-azadienes

Photochemical reactions offer a unique and often mild pathway to isoquinoline derivatives. The photocyclization of 1-methoxy-2-azabuta-1,3-dienes in a neutral medium has been shown to produce isoquinolines. unirioja.es This reaction proceeds via a photoannelation process. unirioja.es

Mechanistic studies, combining experimental and computational methods, suggest that the photocyclization of 2-azadienes to isoquinolines is a unimolecular process occurring from the triplet state. researchgate.net The presence of an electron-donating group, such as a methoxy group, on the azadiene system has been found to favor the photoreaction. researchgate.net In some cases, the photocyclization can involve the loss of the methoxy group to form a phenanthrene (B1679779) ring system when starting from o-methoxystilbenes. rsc.org The irradiation of 1-methoxy-1,3,4-triphenyl-2-aza-1,3-butadiene, for example, leads to 1,4-diphenylisoquinoline (B11845507) through the loss of methanol (B129727), highlighting the versatility of these photochemical transformations. unirioja.es

Aminomethylation/Hydrogenolysis as a Strategy for 1-Methylation and Analogous Derivatization

The introduction of a methyl group at the C1 position of the isoquinoline nucleus is a critical transformation, often challenging to achieve directly with high yields and purity. An effective alternative to direct methylation is a two-step aminomethylation/hydrogenolysis sequence. nih.govbeilstein-journals.org This strategy has been successfully employed in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. nih.gov

The process begins with the direct metalation of a protected isoquinoline precursor, such as 7-benzyloxy-6-methoxyisoquinoline, using a strong base like the Knochel-Hauser base (TMPZnCl·LiCl). While direct methylation of the resulting metalated intermediate is possible, it often leads to difficult purification challenges. nih.gov The alternative strategy involves quenching the metalated isoquinoline with Eschenmoser's salt (dimethyl(methylene)ammonium iodide). This step introduces an aminomethyl group at the C1 position, yielding a tertiary benzylamine that is significantly easier to purify than the product of direct methylation. nih.govbeilstein-journals.org

The subsequent steps involve quaternization of the tertiary amine with iodomethane, followed by hydrogenolysis. The hydrogenolysis step cleaves both the C-N bond of the quaternized aminomethyl group and, in this specific example, the O-benzyl protecting group, to furnish the desired 1-methylisoquinoline (B155361) product. nih.govbeilstein-journals.org This method provides a robust and high-yielding pathway to 1-methylated isoquinolines, overcoming the limitations of direct methylation. beilstein-journals.org

Table 1: Key Steps in Aminomethylation/Hydrogenolysis for 1-Methylation

| Step | Reagents | Intermediate/Product | Key Finding | Reference |

|---|---|---|---|---|

| Metalation | Knochel-Hauser base (TMPZnCl·LiCl) | 1-Metalated Isoquinoline | Creates a nucleophilic C1 position on the isoquinoline ring. | nih.gov |

| Aminomethylation | Eschenmoser's salt | C1-Aminomethylated Isoquinoline | Provides an easily purifiable tertiary amine intermediate. | nih.govbeilstein-journals.org |

| Quaternization | Iodomethane (CH₃I) | Quaternary Ammonium Salt | Activates the aminomethyl group for cleavage. | nih.gov |

| Hydrogenolysis | H₂, Pd/C | 1-Methylisoquinoline | Cleaves the C-N bond to form the methyl group and removes other protecting groups like benzyl (B1604629) ethers. | nih.govbeilstein-journals.org |

Enantioselective Synthesis of 1-Methoxyisoquinoline Analogues

The development of methods for the enantioselective synthesis of 1-substituted isoquinoline analogues is crucial, as the biological activity of these compounds is often dependent on their stereochemistry.

Chiral Auxiliary Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. numberanalytics.com These molecules are temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

In the context of isoquinoline synthesis, chiral auxiliaries can be attached to the nitrogen atom. For example, chiral N-acyliminium ions can be generated from N-acyl-1,2-dihydroisoquinolines bearing a chiral auxiliary. clockss.org The stereoselective addition of organometallic reagents (e.g., Grignard or organozinc reagents) to these chiral intermediates allows for the creation of a new stereocenter at the C1 position with high diastereoselectivity. Subsequent removal of the chiral auxiliary furnishes the enantiopure 1-substituted 1,2,3,4-tetrahydroisoquinoline (B50084). clockss.org Cysteine-derived oxazolidinones represent another class of auxiliaries that can be used, enabling a range of asymmetric transformations and subsequent conversion to synthetically versatile thioesters. nih.gov

Asymmetric Induction in 1-Substituted Tetrahydroisoquinoline Synthesis

Asymmetric induction during the formation of the tetrahydroisoquinoline core is a highly efficient strategy for producing chiral 1-substituted derivatives. Tetrahydroisoquinolines are key precursors and analogues of isoquinolines. Several methods have been developed to achieve this:

Enzymatic Pictet-Spengler Reaction: Norcoclaurine synthase (NCS) is an enzyme that catalyzes the stereoselective Pictet-Spengler reaction between dopamine (B1211576) and various aldehydes. tandfonline.com This biocatalytic approach allows for the one-step synthesis of optically active 1-substituted tetrahydroisoquinolines with high yields and excellent enantiomeric excess (ee), avoiding the need for expensive or toxic metal catalysts. tandfonline.com

Asymmetric Hydrogenation/Transfer Hydrogenation: The reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ) is a common and effective method for creating a chiral center at C1. nih.gov This can be achieved through asymmetric transfer hydrogenation using a chiral catalyst, such as a Ru(II) complex with a chiral diamine ligand, and a hydride source like formic acid/triethylamine azeotrope or sodium formate. This method has been shown to produce (R)-salsolidine from 1-methyl-6,7-dimethoxy-DHIQ in over 99% yield and 95% ee. nih.gov

Intramolecular 1,3-Chirality Transfer: Chiral 1-substituted tetrahydroisoquinolines can be synthesized via an intramolecular 1,3-chirality transfer reaction. In this method, a chiral amino alcohol undergoes a Bi(OTf)₃-catalyzed cyclization, where the stereochemistry of the starting material directs the formation of the new chiral center at C1 through a syn Sₙ2'-type process, resulting in high diastereoselectivity. acs.org

Table 2: Comparison of Asymmetric Synthesis Methods for 1-Substituted Tetrahydroisoquinolines

| Method | Key Features | Typical Reagents/Catalysts | Achieved Selectivity (ee/dr) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Reversible attachment of a chiral group. | N-acylisoquinolinium ions with chiral auxiliaries, organozinc reagents. | Diastereoselectivity up to 98.8/1.2. | clockss.org |

| Enzymatic Reaction | Stereoselective, environmentally benign. | Norcoclaurine Synthase (NCS), dopamine, various aldehydes. | >95% ee. | tandfonline.com |

| Asymmetric Hydrogenation | Reduction of a C=N bond. | Chiral Ru(II) catalysts, HCOOH–Et₃N. | >99% ee. | nih.gov |

| Chirality Transfer | Intramolecular transfer from an existing stereocenter. | Bi(OTf)₃, chiral amino alcohols. | Diastereomeric ratio of 98:2. | acs.org |

Synthesis of Substituted 1-Methoxyisoquinoline Derivatives

Introduction of Additional Functionalities (e.g., fluoro, chloro, bromo, methyl, trifluoromethyl, nitro)

The pharmacological profile of 1-methoxyisoquinoline can be modulated by introducing additional functional groups onto the aromatic ring. Various synthetic methods allow for the incorporation of substituents such as halogens (fluoro, chloro, bromo), alkyl groups (methyl), and electron-withdrawing groups (trifluoromethyl, nitro). googleapis.comgoogle.com

For instance, iodo-methoxyisoquinolines can be prepared by reacting a chloro-iodo heterocycle with sodium methoxide or through electrophilic iodination of a methoxyisoquinoline precursor using N-iodosuccinimide. researchgate.net The introduction of a trifluoromethyl (CF₃) group, a common modification in medicinal chemistry, can be achieved through visible-light photocatalysis, using CF₃SO₂Na as the CF₃ radical source. researchgate.net This method offers an environmentally friendly approach with high functional group tolerance. researchgate.net Patent literature also describes a wide range of substituted isoquinoline derivatives where these functional groups are incorporated to modulate biological activity. googleapis.comgoogle.comgoogle.com

Multicomponent Reactions for Diverse Isoquinoline Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are highly efficient and atom-economical, providing rapid access to diverse molecular scaffolds. acs.org

Several MCRs have been developed for the synthesis of complex isoquinoline derivatives:

1,3-Dipolar Cycloaddition: Pyrrolo[2,1-a]isoquinoline (B1256269) derivatives can be synthesized via a one-pot, three-component reaction of isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile. mdpi.com This reaction proceeds through the in-situ formation of an isoquinolinium N-ylide, which then undergoes a 1,3-dipolar cycloaddition. mdpi.com

Cascade Annulation Reactions: An I₂-DMSO mediated three-component [3+2] cascade annulation using methyl ketones, 1,2,3,4-tetrahydroisoquinolines (THIQ), and cyclopropenones provides a direct, metal-free route to pyrrolo[2,1-a]isoquinoline derivatives featuring a quaternary carbon center. acs.org This process involves the trifunctionalization of THIQ and C-C bond cleavage of the cyclopropenone. acs.org

Asymmetric Dearomative MCR: Chiral dihydroisoquinoline derivatives can be accessed through an asymmetric dearomative three-component reaction of isoquinoline, an allenoate, and another component, catalyzed by a chiral catalyst. chinesechemsoc.org This strategy allows for the construction of complex, enantioenriched N-heterocyclic compounds under mild conditions. chinesechemsoc.org

These MCR strategies are of significant interest for building combinatorial libraries of isoquinoline-based compounds for drug discovery programs. mdpi.com

Palladium-Catalyzed C-H Functionalization in Isoquinoline Synthesis

In the context of isoquinoline synthesis, palladium catalysis can be employed for the direct introduction of various functional groups onto the isoquinoline core. The general mechanism often proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.govsnnu.edu.cn A common pathway involves a directing group on the substrate that coordinates to the palladium center, delivering the catalyst to a specific C-H bond and ensuring regioselectivity. nih.gov This leads to the formation of a cyclopalladated intermediate. nih.gov Subsequent reductive elimination or reaction with an electrophile yields the functionalized product and regenerates the active palladium catalyst. nih.gov

For instance, the C-H functionalization of arenes, the foundational structures of isoquinolines, can be achieved using palladium catalysts to introduce ketone functionalities via oxidative coupling with carbon monoxide. rsc.org Furthermore, palladium-catalyzed C-H activation has been successfully applied to the functionalization of various N-heterocycles, which are structurally related to isoquinolines. nih.gov While direct examples focusing solely on 1-methoxyisoquinoline are specific, the broader principles of palladium-catalyzed C-H functionalization of heterocycles are well-established and applicable. nih.govbeilstein-journals.org The choice of ligands, oxidants, and reaction conditions plays a critical role in determining the outcome and efficiency of these transformations. nih.govsnnu.edu.cn

Table 1: Examples of Palladium-Catalyzed C-H Functionalization Reactions

| Substrate Type | Catalyst System | Functional Group Introduced | Reference |

| Arenes | Palladium salts | Ketone | rsc.org |

| Tryptamine derivatives | Palladium catalyst | Tetrahydro-β-carboline | nih.gov |

| N-phthaloyl α-amino amides | Pd(OAc)₂, oxone, Ac₂O | β-acetoxylation | rhhz.net |

| Aryl azoles | Palladium catalyst | Aryl groups | nih.gov |

Regioselective Direct Ring Metalation

Regioselective direct ring metalation is a highly effective strategy for the functionalization of isoquinolines, particularly at the C-1 position. beilstein-journals.orgrsc.org This method involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent or a hindered metal amide, to form a metalated intermediate that can then react with various electrophiles. nih.govrsc.org The regioselectivity of the metalation is often directed by the electronic properties of the isoquinoline ring and the presence of directing groups. rsc.orgresearchgate.net

In the case of alkoxy-substituted isoquinolines, such as those related to 1-methoxyisoquinoline, direct metalation at the C-1 position is particularly favored due to the electron-withdrawing nature of the nitrogen atom, which increases the acidity of the adjacent C-1 proton. rsc.org The use of hindered amide bases like TMPMgCl·LiCl (Knochel-Hauser base) has proven to be highly effective for the regioselective metalation of isoquinolines at C-1. beilstein-journals.orgrsc.org

A notable application of this methodology is the synthesis of benzylisoquinoline and oxoaporphine alkaloids. rsc.org Methoxy- and benzyloxy-substituted isoquinolines can be regioselectively metalated at C-1, and the resulting organometallic species can be trapped with aromatic aldehydes to furnish aryl(isoquinolin-1-yl)carbinols. rsc.org These carbinols serve as versatile intermediates for the synthesis of a variety of alkaloids. rsc.org For example, the reaction of metalated 6,7-dimethoxyisoquinoline (B95607) with different benzaldehydes yields secondary alcohols that are precursors to alkaloids like papaverinol (B1212717) and annocherin A. rsc.org

The efficiency of the metalation and subsequent electrophilic quench can be influenced by factors such as the stoichiometry of the base, reaction time, and temperature. rsc.org While direct methylation of the metalated intermediate can sometimes be challenging, alternative strategies, such as aminomethylation followed by hydrogenolysis, have been developed to introduce a methyl group at the C-1 position. beilstein-journals.orgbeilstein-journals.org

Table 2: Examples of Regioselective Direct Ring Metalation of Isoquinolines

| Isoquinoline Substrate | Metalating Agent | Electrophile | Product Type | Reference |

| 6,7-Dimethoxyisoquinoline | TMPMgCl·LiCl | Aromatic aldehydes | Aryl(isoquinolin-1-yl)carbinols | rsc.org |

| 7-Benzyloxy-6-methoxyisoquinoline | TMPMgCl·LiCl | Iodomethane (with CuCN·2LiCl) | 1-Methylisoquinoline derivative | beilstein-journals.org |

| 7-Benzyloxy-6-methoxyisoquinoline | TMPMgCl·LiCl | Eschenmoser's salt | 1-Aminomethylisoquinoline derivative | beilstein-journals.org |

| Methoxy- and benzyloxy-substituted isoquinolines | TMPMgCl·LiCl | Aromatic aldehydes | Precursors to benzylisoquinoline and oxoaporphine alkaloids | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 1 Methoxyisoquinoline

Reaction Mechanisms and Intermediate Formation

The reactivity of the isoquinoline (B145761) ring is significantly influenced by the electron-donating methoxy (B1213986) group at the C1 position. This substituent affects the electron density of the aromatic system, directing the outcomes of various chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.compressbooks.pub In isoquinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. uoanbar.edu.iq The nitrogen atom's electron-withdrawing nature deactivates the heterocyclic ring, making electrophilic substitution challenging. uoanbar.edu.iqwikipedia.org

The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. dalalinstitute.compressbooks.pub This is followed by the loss of a proton to restore aromaticity. pressbooks.pub

The presence of the 1-methoxy group, an electron-donating group, activates the isoquinoline nucleus towards electrophilic attack. It increases the electron density, particularly at the ortho and para positions of the benzene ring, making these sites more favorable for substitution. However, the pyridine part of the isoquinoline is generally less reactive towards electrophiles due to the deactivating effect of the nitrogen atom. uoanbar.edu.iqwikipedia.org

Nucleophilic addition reactions involve the attack of a nucleophile on an electrophilic double or triple bond, leading to the breaking of the π-bond. wikipedia.org In the context of 1-methoxyisoquinoline, the C1 position is highly activated for nucleophilic attack. This is because the methoxy group can act as a leaving group, and the nitrogen atom can stabilize the negative charge in the transition state.

Nucleophilic substitution on the isoquinoline ring can occur, particularly when activated by certain functional groups. For instance, a carbonitrile group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles. smolecule.com Similarly, the methoxy group at the C1 position can be displaced by strong nucleophiles.

The general mechanism for nucleophilic addition to a carbon-heteroatom double bond, such as the C=N bond in the isoquinoline ring, involves the attack of the nucleophile on the partially positive carbon atom. wikipedia.org This is a key step in many synthetic transformations of isoquinoline derivatives. oup.com

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. pku.edu.cnmdpi.com Isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions. researchgate.net While specific examples of [2+3] cycloaddition of 1-methoxyisoquinoline with dimethyl acetylenedicarboxylate (B1228247) are not extensively detailed in the provided results, the general reactivity pattern of isoquinolines suggests their potential to participate in such transformations. researchgate.netthieme-connect.de

For instance, Rh(I)-catalyzed intramolecular [3+2] cycloaddition reactions have been developed for the synthesis of five-membered rings embedded in bicyclic structures, showcasing a modern approach to cycloadditions involving related systems. pku.edu.cn These reactions proceed through the formation of metallacyclic intermediates. pku.edu.cn

Nucleophilic Additions and Substitutions

Role of the 1-Methoxy Group in Modulating Reactivity

The 1-methoxy group plays a crucial role in modulating the reactivity of the isoquinoline ring system. As an electron-donating group, it influences the electronic properties and, consequently, the chemical behavior of the molecule. rsc.org

Activation towards Electrophilic Attack: The methoxy group increases the electron density of the aromatic system, making it more susceptible to electrophilic aromatic substitution.

Directing Effect: It directs incoming electrophiles primarily to the ortho and para positions of the benzene ring.

Activation for Nucleophilic Substitution: The C1 position is activated for nucleophilic attack, as the methoxy group can be a good leaving group, facilitated by the nitrogen atom.

Influence on Biological Activity: The electronic properties conferred by the methoxy group can affect the molecule's interaction with biological targets. ontosight.ai

The table below summarizes the effect of the 1-methoxy group on the reactivity of the isoquinoline core.

| Reaction Type | Effect of 1-Methoxy Group | Favored Positions for Attack |

| Electrophilic Aromatic Substitution | Activating | ortho and para to the methoxy group on the benzene ring |

| Nucleophilic Substitution | Activating | C1 position |

Derivatization Strategies for Pharmacological and Synthetic Applications

Derivatization is a key strategy in medicinal chemistry and organic synthesis to modify the properties of a lead compound or to create new molecules with desired activities. ddtjournal.comresearchgate.netspectroscopyonline.com 1-Methoxyisoquinoline serves as a versatile scaffold for such modifications. angenechemical.comresearchgate.net

Functional group interconversion (FGI) is the process of converting one functional group into another. solubilityofthings.comscribd.com This is a fundamental aspect of organic synthesis, allowing for the strategic manipulation of a molecule's reactivity and properties. solubilityofthings.com

In the context of 1-methoxyisoquinoline derivatives, various functional groups can be interconverted to access a wider range of compounds. For example:

Oxidation and Reduction: An aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Substitution: The methoxy group itself can be replaced by other nucleophiles.

Nitrile Group Transformations: A nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. smolecule.com

The table below provides examples of common functional group interconversions applicable to derivatives of 1-methoxyisoquinoline. solubilityofthings.comub.eduvanderbilt.edu

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Aldehyde (-CHO) | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | NaBH₄ or LiAlH₄ | Alcohol (-CH₂OH) |

| Methoxy (-OCH₃) | Strong Nucleophile (e.g., NaOMe) | Substituted Ether |

| Nitrile (-CN) | H₂, Catalyst | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | H₃O⁺ | Carboxylic Acid (-COOH) |

| Alcohol (-OH) | SOCl₂ or PBr₃ | Halide (-X) |

These derivatization strategies, coupled with a deep understanding of the reactivity of the 1-methoxyisoquinoline core, provide a powerful platform for the synthesis of novel compounds with potential pharmacological applications. researchgate.net

Formation of Salt Forms (e.g., Hydrochloride) and their Implications

The chemical reactivity of 1-methoxyisoquinoline is significantly influenced by the basic nature of the nitrogen atom within its heterocyclic ring system. This basicity allows it to react with various acids to form the corresponding salts. The formation of these salts, particularly the hydrochloride salt, is a common transformation with important implications for the compound's physical and chemical properties.

The synthesis of isoquinoline hydrochloride salts is a standard procedure in organic chemistry. For derivatives of isoquinoline, this typically involves dissolving the free base in an appropriate organic solvent, followed by the addition of hydrochloric acid (HCl). The acid can be introduced in various forms, such as an aqueous solution or as a gas dissolved in a solvent like isopropanol (B130326) or ethanol. This acid-base reaction leads to the protonation of the nitrogen atom in the isoquinoline ring, forming the hydrochloride salt which often precipitates from the solution and can be isolated as a solid. mdpi.com For instance, the preparation of hydrochloride salts for various substituted isoquinolines has been documented by dissolving the base and adding a solution of hydrochloric acid gas in an alcohol, leading to the precipitation of the salt. mdpi.com

The primary implication of converting 1-methoxyisoquinoline to its hydrochloride salt is the significant modification of its physical properties. One of the most critical changes is the increase in aqueous solubility. ontosight.ai The salt form is ionic, which generally leads to much higher solubility in polar solvents like water compared to the free base form. This is a crucial factor in many applications, including pharmaceutical research, where enhanced water solubility can improve a compound's bioavailability. ontosight.ai For example, studies on other complex molecules have shown that converting a compound to a salt form, such as a mesylate or hydrochloride, can increase aqueous solubility by several fold, directly impacting its absorption in biological systems.

Below is a data table summarizing the properties of 1-methoxyisoquinoline and the general, expected properties of its hydrochloride salt based on established chemical principles and data from related isoquinoline compounds.

| Property | 1-Methoxyisoquinoline (Free Base) | 1-Methoxyisoquinoline Hydrochloride (Salt Form) | Implication of Salt Formation |

| Molecular Formula | C₁₀H₉NO nih.gov | C₁₀H₁₀ClNO | Addition of HCl |

| Molecular Weight | 159.18 g/mol nih.gov | 195.64 g/mol | Increased molecular mass |

| Physical State | Liquid or low-melting solid | Crystalline solid mdpi.com | Improved handling and stability |

| Aqueous Solubility | Sparingly soluble | Generally high | Enhanced solubility for aqueous applications |

| Basicity (pKa) | Weakly basic (Predicted pKa for isomer: ~5.55) guidechem.com | Acidic (due to the conjugate acid) | Altered pH and reactivity in solution |

| Stability | Variable | Generally higher crystalline stability ontosight.ai | Longer shelf-life and formulation stability |

Biological Activities and Pharmacological Implications of 1 Methoxyisoquinoline and Its Derivatives

Overview of Diverse Biological Activities within Isoquinoline (B145761) Alkaloids

Isoquinoline alkaloids, a vast and structurally diverse group of naturally occurring compounds, are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. wikipedia.orgncn.gov.pl These compounds, characterized by an isoquinoline ring system, have been a subject of significant interest in pharmacology and natural products chemistry for centuries due to their wide array of biological activities. numberanalytics.comnumberanalytics.com

Historically, plants rich in isoquinoline alkaloids, like the opium poppy, have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. numberanalytics.comnih.govamerigoscientific.com Modern research has expanded upon these traditional uses, revealing a broad spectrum of pharmacological effects including anticancer, antimicrobial, antifungal, antimalarial, and neuroprotective activities. numberanalytics.comnih.govmedchemexpress.comnih.gov

The diverse pharmacological potential of isoquinoline alkaloids stems from their varied chemical structures, which can range from simple isoquinolines to more complex structures like benzylisoquinolines, aporphines, and protoberberines. numberanalytics.comnumberanalytics.com This structural diversity allows them to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids, leading to their wide-ranging effects. nih.govnih.gov Many isoquinoline alkaloids serve as lead compounds for the development of new therapeutic agents. numberanalytics.com

Anticancer and Antiproliferative Activities

Isoquinoline alkaloids have demonstrated significant potential as anticancer and antiproliferative agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death. nih.govnih.gov These compounds can trigger cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govresearchgate.netresearchgate.net

One of the key mechanisms of their anticancer action is the inhibition of cell proliferation. numberanalytics.com For instance, berberine (B55584), a well-studied protoberberine alkaloid, has been shown to inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. numberanalytics.com The anticancer effects of isoquinoline alkaloids are often attributed to their ability to bind to DNA and RNA, disrupting their structure and interfering with replication and transcription processes. nih.gov Some, like sanguinarine (B192314) and chelerythrine (B190780), have been shown to form adducts with DNA. nih.gov

Furthermore, certain isoquinoline alkaloids target the mitotic microtubules, which are essential for cell division. nih.gov Compounds like noscapine, chelidonine, and some indolo[2,1-a]isoquinolines disrupt microtubule structure and inhibit their polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov

The table below summarizes the anticancer activities of selected isoquinoline alkaloids.

| Alkaloid | Cancer Cell Line | Observed Effect |

| Berberine | Breast, Lung, Colon | Inhibition of cell growth numberanalytics.com |

| Noscapine | MCF-7, MDA-MB-231, CEM | Mitotic arrest followed by apoptosis nih.gov |

| Sanguinarine | Hela | Microtubule depolymerization, inhibition of cell proliferation nih.gov |

| Chelidonine | - | Disruption of microtubular structure, inhibition of tubulin polymerization nih.gov |

Anti-inflammatory Effects

Many isoquinoline alkaloids possess notable anti-inflammatory properties. nih.govamerigoscientific.comnih.gov These compounds can modulate various inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases. researchoutreach.orgfrontiersin.org

Berberine, for example, exerts anti-inflammatory effects by downregulating the gene expression of pro-inflammatory cytokines in diabetic mice. medchemexpress.com It can also inhibit the production of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), all of which are key mediators of inflammation. mdpi.com Similarly, tetrandrine (B1684364) has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com

A novel isoquinoline alkaloid, Litcubanine A, isolated from Litsea cubeba, has demonstrated significant anti-inflammatory activity by inhibiting the activation of inflammatory macrophages through the NF-κB pathway. frontiersin.org This leads to a decrease in the secretion of inflammatory factors like iNOS, TNF-α, and IL-1β. frontiersin.org Another study on isoquinoline-1-carboxamide (B73039) derivatives found that they could suppress the production of pro-inflammatory mediators in microglial cells, suggesting their potential in treating neuroinflammation. mdpi.com

The table below highlights the anti-inflammatory mechanisms of some isoquinoline alkaloids.

| Alkaloid/Derivative | Mechanism of Action | Key Findings |

| Berberine | Downregulation of pro-inflammatory cytokines; Inhibition of TNF-α, COX-2, iNOS medchemexpress.commdpi.com | Reduces inflammation in various models. medchemexpress.commdpi.com |

| Tetrandrine | Inhibition of NLRP3 inflammasome activation mdpi.com | Reduces neurological deficit and brain edema in mice. mdpi.com |

| Litcubanine A | Inhibition of NF-κB pathway in macrophages frontiersin.org | Decreases secretion of iNOS, TNF-α, and IL-1β. frontiersin.org |

| Isoquinoline-1-carboxamides | Suppression of pro-inflammatory mediators in microglia mdpi.com | Potential for treating neuroinflammatory disorders. mdpi.com |

Antimicrobial and Antifungal Properties

Isoquinoline alkaloids have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them a valuable source for the development of new anti-infective agents. numberanalytics.comamerigoscientific.comnih.gov Their mechanisms of action are diverse and can involve disrupting microbial cell structures, inhibiting essential enzymes, or interfering with microbial DNA.

Berberine is a prominent example with well-documented antimicrobial activity against a range of microorganisms. numberanalytics.com Extracts from Macleaya cordata, rich in isoquinoline alkaloids, have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov

In terms of antifungal properties, several isoquinoline derivatives have been synthesized and tested, showing significant efficacy. jlu.edu.cnresearchgate.net For instance, novel isoquinoline derivatives incorporating a diphenyl ether fragment exhibited high inhibition rates against plant pathogenic fungi like Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn Another study found that certain isoquinoline derivatives had potent antifungal activities against Candida albicans and Cryptococcus neoformans. nih.gov

Research has also explored the structure-activity relationships of these compounds, finding that features like a quaternary nitrogen and a methylenedioxy group at specific positions can enhance their antimicrobial and antifungal effects. benthamscience.com

The table below summarizes the antimicrobial and antifungal activities of various isoquinoline alkaloids and their derivatives.

| Compound/Extract | Target Organism | Activity |

| Berberine | Various microorganisms | Antimicrobial numberanalytics.com |

| Macleaya cordata extract | Staphylococcus aureus, Escherichia coli | Antibacterial nih.gov |

| Isoquinoline derivatives with diphenyl ether | Physalospora piricola, Rhizotonia cerealis | Antifungal jlu.edu.cn |

| (+)-Actinodaphnine, (+)-N-Me-actinodaphnine | Candida albicans, Cryptococcus neoformans | Antifungal nih.gov |

| Chelerythrine | Pseudomonas aeruginosa | Antibacterial mdpi.com |

| Sanguinarine | Staphylococcus aureus | Antibacterial mdpi.com |

Analgesic and Antipyretic Properties

Certain isoquinoline alkaloids are well-known for their analgesic (pain-relieving) properties, with morphine being the most prominent example, widely used for treating severe pain. wikipedia.orgnumberanalytics.com Codeine, another opium alkaloid, also possesses analgesic effects. wikipedia.orgnumberanalytics.com The analgesic actions of these compounds are primarily mediated through their interaction with opioid receptors in the central nervous system.

Beyond the well-known opium alkaloids, other isoquinoline compounds have also been investigated for their analgesic potential. nih.gov Research on synthetic analogs of isoquinoline alkaloids has identified compounds with promising analgesic activity. biomedpharmajournal.org A study on Hypecoum erectum, a plant used in traditional medicine, identified four major isoquinoline alkaloids as the bioactive constituents responsible for its anti-inflammatory and analgesic effects. nih.gov

While the analgesic properties of isoquinoline alkaloids are well-documented, their antipyretic (fever-reducing) effects are less extensively studied. However, some traditional uses and pharmacological screenings suggest that certain isoquinoline-containing plants and their extracts may possess antipyretic activity.

Antimalarial and Antiparasitic Activities

Isoquinoline alkaloids have emerged as a significant class of compounds with promising antimalarial and antiparasitic activities. medchemexpress.com The urgent need for new drugs against parasitic diseases, particularly malaria, has driven research into natural products like isoquinoline alkaloids.

Several isoquinoline-based compounds have shown inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including drug-resistant strains. medchemexpress.com The structural diversity of isoquinoline alkaloids allows for a range of interactions with parasitic targets.

Beyond malaria, isoquinoline alkaloids have also been investigated for their activity against other parasites. The broad biological activity of this class of compounds suggests their potential as a source for the development of novel antiparasitic agents.

Neuroprotective Effects

Isoquinoline alkaloids have demonstrated significant neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comdoaj.orgnih.gov These compounds exert their neuroprotective actions through multiple mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems. mdpi.comresearchgate.netnih.gov

Several isoquinoline alkaloids, such as berberine, tetrandrine, and nuciferine, have been shown to possess neuroprotective properties. researchgate.net Berberine, for instance, can protect nerve cells from oxidative damage by activating antioxidant enzymes. mdpi.com Tetrandrine has been found to reduce neuronal damage by maintaining intracellular calcium homeostasis. mdpi.com

Furthermore, some isoquinoline alkaloids can inhibit enzymes like acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. researchgate.net The ability of certain isoquinoline alkaloids to interfere with the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease, has also been investigated. nih.govnih.gov For example, sanguinarine and chelerythrine have been shown to inhibit the aggregation of Aβ1-42. nih.govnih.gov

The table below details the neuroprotective mechanisms of some isoquinoline alkaloids.

| Alkaloid | Mechanism of Action | Potential Therapeutic Application |

| Berberine | Activation of antioxidant enzymes, anti-inflammatory effects mdpi.com | Neurodegenerative diseases researchgate.net |

| Tetrandrine | Maintenance of intracellular calcium homeostasis, anti-inflammatory effects mdpi.com | Neurodegenerative diseases researchgate.net |

| Nuciferine | Reduction of oxidative stress damage mdpi.com | Neurodegenerative diseases researchgate.net |

| Sanguinarine, Chelerythrine | Inhibition of β-amyloid aggregation nih.govnih.gov | Alzheimer's disease nih.govnih.gov |

Enzyme Inhibition (e.g., Kinases, Protein Tyrosine Phosphatases, PARP)

The isoquinoline scaffold is a key structural motif in a multitude of enzyme inhibitors, and the introduction of a methoxy (B1213986) group at the 1-position can significantly influence potency and selectivity. Derivatives of 1-methoxyisoquinoline have been identified as potent inhibitors of several key enzyme families, including kinases, poly (ADP-ribose) polymerases (PARP), and various metabolic enzymes.

Kinase Inhibition Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Several isoquinoline-based derivatives have been developed as kinase inhibitors.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a crucial kinase in inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 (IL-1) receptors. acs.org A fragment-based drug design approach led to the discovery of PF-06650833 (Zimlovisertib), a potent and selective IRAK4 inhibitor. nih.govosti.gov This clinical candidate, chemically named 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, emerged from the optimization of a micromolar fragment hit to a compound with nanomolar potency in cellular assays. nih.gov PF-06650833 demonstrates excellent kinase selectivity and possesses pharmacokinetic properties suitable for oral administration. nih.govosti.gov

Rho-kinase: Fasudil, an isoquinoline sulfonamide-based compound, is a known Rho-kinase inhibitor that has undergone clinical investigation. japsonline.comjapsonline.com

PIM Kinases: Certain 1-sulfonyl-6-methoxy-isoquinoline derivatives have been identified as inhibitors of PIM kinases, with a particular affinity for PIM-1 kinase. google.com

Other Kinases: Isoquinoline derivatives have also been investigated as inhibitors for other kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net

Poly (ADP-ribose) Polymerase (PARP) Inhibition PARP enzymes, especially PARP-1, are essential for DNA repair. nih.gov Inhibiting PARP is a validated therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govwikipedia.org Isoquinolinone derivatives, which are structurally related to 1-methoxyisoquinoline, have been developed as highly potent PARP inhibitors. nih.gov

By targeting specific amino acid residues (GLU988 and LYS903) in the PARP-1 active site, isoquinolinone and naphthyridinone analogues were designed. nih.gov Optimization of these scaffolds led to the identification of a preclinical candidate, compound 34 , which is a novel, highly potent, and orally bioavailable PARP-1 inhibitor. nih.gov This compound showed significant antitumor efficacy in preclinical breast cancer models, both as a single agent and in combination with chemotherapy. nih.gov

Another study focused on designing 3-arylisoquinolin-1-ones as inhibitors of tankyrases (TNKS-1 and TNKS-2), which are members of the PARP family. nus.edu.sg These efforts produced a range of highly potent and selective tankyrase inhibitors, with a synthesis route that utilized 3-bromo-1-methoxy-5-nitro-isoquinoline as a key intermediate. nus.edu.sg

Other Enzyme Inhibition The versatility of the isoquinoline core extends to other enzyme classes:

Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is a target for prostate cancer. japsonline.com Quantitative structure-activity relationship (QSAR) studies have been performed on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to optimize their AKR1C3 inhibitory activity. japsonline.comjapsonline.com

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. nih.gov A series of indolo[1,2-b]isoquinoline derivatives were found to be potent α-glucosidase inhibitors, with one compound being approximately 186 times more active than the standard drug acarbose (B1664774). nih.gov

HIV Reverse Transcriptase (RT): The RNase H function of HIV RT is a key viral enzymatic activity. nih.gov 2-Hydroxyisoquinoline-1,3-dione derivatives have been evaluated as inhibitors, with certain substitution patterns leading to potent and selective inhibition of RNase H over the polymerase function. nih.gov

Table 1: Examples of Enzyme Inhibition by Isoquinoline Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Methoxyisoquinoline Carboxamides | IRAK4 Kinase | PF-06650833 (Zimlovisertib) is a potent, selective, and orally bioavailable inhibitor developed from fragment-based screening. | acs.org, nih.gov, researchgate.net |

| Isoquinolinones / Naphthyridinones | PARP-1 | Compound 34 showed remarkable preclinical antitumor efficacy in a BRCA1 mutant breast cancer model. | nih.gov |

| 3-Arylisoquinolin-1-ones | Tankyrase (TNKS-1/2) | Potent and selective inhibitors were developed to explore the hydrophobic cavity in the enzyme's active site. | nus.edu.sg |

| Indolo[1,2-b]isoquinolines | α-Glucosidase | Derivatives showed potent inhibition, significantly stronger than the control drug acarbose (e.g., Compound 11 IC₅₀ = 3.44 µM). | nih.gov |

| 2-Hydroxyisoquinoline-1,3-diones | HIV RT (RNase H) | Substituted derivatives achieved potent and selective inhibition of the RNase H function (e.g., Compound 9c IC₅₀ = 0.2 µM). | nih.gov |

Structure-Activity Relationship (SAR) Studies of 1-Methoxyisoquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs. For isoquinoline derivatives, SAR analyses have elucidated how chemical modifications to the core structure impact biological activity.

Impact of Substituent Position and Nature (e.g., methoxy, chloro, fluoro, methyl) on Biological Activity

The type of substituent and its position on the isoquinoline ring system are critical determinants of pharmacological activity and selectivity.

Methoxy Groups: The position of methoxy groups is crucial. In the development of the IRAK4 inhibitor PF-06650833, the presence of methoxy groups at both the C1 and C7 positions of the isoquinoline ring was a key feature of the final potent molecule. acs.org In a series of 3-arylisoquinolin-1-one inhibitors of tankyrase, methyl and methoxy groups were found to be optimal at the 5-position. nus.edu.sg For 2-hydroxyisoquinoline-1,3-dione analogues targeting HIV RNase H, the addition of a C-7 methoxy group to a C-6 aryl substituted analogue slightly decreased inhibitory activity. nih.gov

Halogens (Fluoro, Chloro): Halogen atoms are frequently used to modulate electronic properties and metabolic stability. In a series of tetrahydroisoquinoline-based NMDA receptor modulators, compounds with halogens (chloro, bromo) in the meta-position of the A-ring were active, while a fluorine at that position resulted in modest potency at only one subunit. nih.gov

Aryl and Alkyl Groups: For tankyrase inhibitors, an aryl group at the 3-position of the isoquinolinone core was found to be essential for activity. nus.edu.sg The potency was further influenced by substituents on this aryl ring, with para-substituents being optimal, small meta-substituents being tolerated, and ortho-substituents reducing or abolishing activity. nus.edu.sg In a study of AKR1C3 inhibitors, substitution with a nitro group at the fifth position of a quinoline (B57606) ring showed increased bioactivity compared to substitution at the sixth or seventh positions. japsonline.com Similarly, methoxy, hydroxyl, and cyano groups at the fifth position also enhanced bioactivity. japsonline.com

General Trends: The biological activity of derivatives is often governed by the electronic properties of the substituents. rsc.org In the design of GPR41 modulators based on a tetrahydroquinolone scaffold, modifying an aryl group attached to a furan (B31954) moiety from a 2-(trifluoromethoxy)benzene to a di- or trifluorobenzene switched the compound's activity from antagonistic to agonistic. nih.gov This highlights that subtle electronic changes can dramatically alter the pharmacological profile.

Table 2: Summary of Substituent Effects on the Biological Activity of Isoquinoline Derivatives

| Position | Substituent | Target | Effect on Activity | Reference(s) |

|---|---|---|---|---|

| C1 | Methoxy (-OCH₃) | IRAK4 | Part of the core structure of a potent inhibitor. | acs.org |

| C3 | Aryl | Tankyrase | Essential for activity; para-substituents on the aryl ring are optimal. | nus.edu.sg |

| C5 | Methoxy (-OCH₃), Methyl (-CH₃) | Tankyrase | Optimal substituents for potent inhibition. | nus.edu.sg |

| C5 | Nitro, Methoxy, Hydroxyl, Cyano | AKR1C3 | Increased bioactivity compared to other positions. | japsonline.com |

| C6 | Aniline Moiety | HER2/EGFR | Influences selectivity for HER2 over EGFR in quinazoline (B50416) derivatives. | nih.gov |

Influence of Ring Saturation (e.g., tetrahydroisoquinoline) on SAR

Saturation of the pyridine (B92270) ring in isoquinoline to form 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) significantly alters the molecule's three-dimensional shape and conformational flexibility, which profoundly impacts its interaction with biological targets. rsc.org The THIQ scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous natural and synthetic compounds with diverse biological activities. rsc.orgmdpi.com

Conformational Rigidity: The saturated THIQ core provides a more rigid and defined three-dimensional structure compared to the planar isoquinoline ring. This conformational constraint can lead to higher affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation.

Diverse Biological Targets: The THIQ nucleus is a versatile scaffold for designing compounds targeting a wide range of biological systems. rsc.org These include ligands for dopamine (B1211576) and melatonin (B1676174) receptors, as well as inhibitors of enzymes like acetylcholinesterase. mdpi.comresearchgate.net For example, SAR studies on THIQ derivatives as N-Methyl-D-Aspartate (NMDA) receptor modulators revealed that modifications to each of the aromatic rings on the THIQ core led to varying degrees of potency and selectivity. nih.gov

Synthetic Accessibility: The development of synthetic strategies like the Pictet-Spengler and Bischler-Napieralski reactions, followed by reduction, has made a wide variety of substituted THIQ analogues accessible for biological screening and SAR studies. rsc.org

Role of Specific Chemical Moieties (e.g., methoxy groups, phenyl rings) in Target Interaction

Specific functional groups are often responsible for the key binding interactions that determine a molecule's biological effect.

Methoxy Groups: The methoxy group can play a dual role in molecular interactions. It is generally considered lipophilic, which can enhance membrane permeability. ontosight.ai However, the oxygen atom can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket. ontosight.ai In a series of tankyrase inhibitors, a methoxy group at the 5-position of the isoquinolinone ring was found to be an optimal substituent for potency. nus.edu.sg Computational studies on 6-Methoxyisoquinoline have helped identify the reactive electrophilic and nucleophilic sites on the molecule, which govern its interactions. researchgate.net

Phenyl Rings: Aromatic rings, such as a phenyl substituent, are critical for engaging with hydrophobic pockets in target proteins through van der Waals forces and π-π stacking interactions. In the case of 3-arylisoquinolin-1-one inhibitors of tankyrase, the 3-aryl unit was shown to be located in a large hydrophobic cavity within the enzyme's active site. nus.edu.sg The substituents on this phenyl ring projected into a tunnel leading towards the solvent-exposed exterior, explaining the observed SAR where para-substituents were favored. nus.edu.sg

Mechanisms of Biological Action at the Molecular Level

Understanding how 1-methoxyisoquinoline derivatives exert their pharmacological effects requires examining their interactions with specific molecular targets. These interactions, governed by the principles of pharmacodynamics, involve the binding of the ligand (the drug molecule) to a biological macromolecule, thereby initiating a cascade of events that results in a physiological response. basicmedicalkey.com

Interaction with Biological Targets (e.g., Receptors, Enzymes, Ion Channels)

The biological activity of 1-methoxyisoquinoline and its derivatives stems from their ability to bind to and modulate the function of various proteins. ontosight.ai

Interaction with Receptors Receptors are proteins that bind to specific signaling molecules (ligands) and initiate a cellular response. msc-mu.com Isoquinoline derivatives have been shown to interact with several receptor types.

G-Protein Coupled Receptors (GPCRs): This is the largest family of receptors and a common drug target. ksumsc.com A series of isoquinoline and tetrahydroisoquinoline derivatives were developed as potent agonists for melatonin receptors (MT1 and MT2), which are GPCRs. researchgate.net This suggests that the isoquinoline scaffold can be effectively accommodated within the binding pocket of these receptors.

Ligand-Gated Ion Channels: These receptors are ion channels that open or close in response to the binding of a ligand. msc-mu.comksumsc.comrevisedental.com The NMDA receptor, a channel crucial for neurotransmission, is a key example. A class of tetrahydroisoquinoline derivatives was found to act as potentiators of GluN2B-containing NMDA receptors. nih.gov SAR studies showed that specific substitutions on the tetrahydroisoquinoline core were required for this activity, indicating a precise fit within an allosteric binding site on the receptor complex. nih.gov

Interaction with Enzymes As detailed in section 4.1.7, enzyme inhibition is a primary mechanism of action for many isoquinoline derivatives. The interaction often occurs at the enzyme's active site.

Kinases: The IRAK4 inhibitor PF-06650833 was developed through fragment-based design focused on engaging the enzyme's active site. acs.orgosti.gov The binding mode often involves competition with the endogenous substrate, such as ATP. Co-crystal structures of inhibitors bound to their target kinase are invaluable for understanding these interactions and guiding further optimization. osti.gov

PARP: PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytically active site. wikipedia.org The design of potent isoquinolinone-based PARP-1 inhibitors specifically exploited interactions with key amino acid residues, GLU988 and LYS903, within this site. nih.gov Furthermore, crystal structures of 3-arylisoquinolin-1-one inhibitors bound to TNKS-2 revealed that the aryl group occupies a large hydrophobic pocket, providing a structural rationale for the observed SAR. nus.edu.sg

Interaction with Ion Channels While distinct from ligand-gated ion channels, other ion channels can also be targets. ucl.ac.uk Drugs can directly bind to and block the pore of voltage-gated ion channels or modulate their function allosterically. basicmedicalkey.com The action of tetrahydroisoquinoline derivatives on NMDA receptors is a prime example of modulating a ligand-gated ion channel to alter the flow of ions across the cell membrane. nih.gov The binding of these molecules to the receptor changes its conformation, thereby altering its function in neurotransmission, cardiac conduction, or muscle contraction. msc-mu.com

Modulation of Signal Transduction Pathways

Signal transduction pathways are complex communication networks that govern fundamental cellular activities such as growth, differentiation, and metabolism. anygenes.com The disruption of these pathways is a hallmark of many diseases, including cancer. anygenes.com Isoquinoline alkaloids and their derivatives have been shown to exert their pharmacological effects by modulating various components of these intricate signaling cascades.

The mechanism of action often involves the binding of the compound to specific cellular targets like receptors or enzymes, which then initiates a cascade of intracellular events. berkeley.eduyoutube.com This can involve phosphorylation and dephosphorylation events catalyzed by protein kinases and phosphatases, which act as molecular switches in the signaling process. youtube.com Key signaling pathways frequently implicated in the action of therapeutic compounds include the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt/mTOR, and JAK/STAT pathways. anygenes.com

Research into derivatives of 1-methoxyisoquinoline has highlighted their potential to interfere with critical signaling nodes. For example, a derivative of 1-methoxyisoquinoline, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), has been identified as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). researchgate.net IRAK4 is a crucial kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to inflammatory responses. researchgate.net Inhibition of IRAK4 kinase activity can block downstream signaling and has therapeutic potential for inflammatory diseases like rheumatoid arthritis and lupus. researchgate.net

Furthermore, certain metal complexes incorporating 1-methoxyisoquinoline derivatives have demonstrated the ability to induce cytotoxic effects in cancer cells through the modulation of signaling pathways. One such complex was found to trigger cell death in A549 lung cancer cells by activating the autophagic MAPK signaling pathway. unito.it The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its modulation represents a key strategy in cancer therapy. nih.gov Natural compounds, in general, are known to down-regulate such activated signaling pathways, leading to the inhibition of cancer cell proliferation and metastasis. nih.gov

The modulation of these pathways is often achieved through the interaction of the compound with specific proteins. The signal is then relayed through a series of protein interactions and modifications, ultimately leading to a cellular response, such as the activation or repression of target genes. anygenes.com

Table 1: Examples of Signal Pathway Modulation by Isoquinoline Derivatives

| Derivative Class/Compound | Target Pathway/Protein | Observed Effect | Therapeutic Implication | Reference |

|---|---|---|---|---|

| 1-Methoxyisoquinoline Derivative (PF-06650833) | Interleukin-1 Receptor Associated Kinase 4 (IRAK4) | Potent and selective inhibition of IRAK4 kinase activity. | Treatment of inflammatory diseases (e.g., rheumatoid arthritis, lupus). | researchgate.net |

| Metal complex of a 1-methoxyisoquinoline derivative | MAPK Signaling Pathway | Activation of the autophagic MAPK pathway in A549 cells. | Anticancer activity through induction of autophagy. | unito.it |

| General Isoquinoline Alkaloids | PI3K/Akt/mTOR Pathway | Inhibition of signaling, leading to reduced cell proliferation and survival. | Anticancer potential. | nih.gov |

Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)

Beyond modulating signaling pathways, 1-methoxyisoquinoline and its derivatives can directly influence fundamental cellular processes, most notably apoptosis (programmed cell death) and cell cycle arrest. These mechanisms are critical for their potential anticancer activities.

Apoptosis is an essential process for removing damaged or unwanted cells. It can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Research has shown that derivatives of 1-methoxyisoquinoline can induce apoptosis in cancer cells. For instance, a new 1,5-dihydroxy-4-methoxyisoquinoline isolated from Scolopendra subspinipes mutilans demonstrated moderate cytotoxicity against five different esophageal squamous cancer cell lines, with IC50 values ranging from 13 to 26 μM. researchgate.net Another study reported that a platinum(IV) complex containing a 1-methoxyisoquinoline derivative exerted strong cytotoxic effects on A549 lung cancer cells by activating the apoptosis pathway. unito.it